Cas no 2034423-51-1 (4-[1-(2,4,6-trimethylbenzoyl)piperidin-4-yl]morpholine-3,5-dione)

4-[1-(2,4,6-trimethylbenzoyl)piperidin-4-yl]morpholine-3,5-dione structure
2034423-51-1 structure
Product name:4-[1-(2,4,6-trimethylbenzoyl)piperidin-4-yl]morpholine-3,5-dione
CAS No:2034423-51-1
MF:C19H24N2O4
Molecular Weight:344.404865264893
CID:5333924

4-[1-(2,4,6-trimethylbenzoyl)piperidin-4-yl]morpholine-3,5-dione 化学的及び物理的性質

名前と識別子

    • 4-(1-(2,4,6-trimethylbenzoyl)piperidin-4-yl)morpholine-3,5-dione
    • 4-[1-(2,4,6-trimethylbenzoyl)piperidin-4-yl]morpholine-3,5-dione
    • インチ: 1S/C19H24N2O4/c1-12-8-13(2)18(14(3)9-12)19(24)20-6-4-15(5-7-20)21-16(22)10-25-11-17(21)23/h8-9,15H,4-7,10-11H2,1-3H3
    • InChIKey: CKJOLSAVLSBOLB-UHFFFAOYSA-N
    • SMILES: O1CC(N(C(C1)=O)C1CCN(C(C2C(C)=CC(C)=CC=2C)=O)CC1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 25
  • 回転可能化学結合数: 2
  • 複雑さ: 514
  • XLogP3: 2
  • トポロジー分子極性表面積: 66.9

4-[1-(2,4,6-trimethylbenzoyl)piperidin-4-yl]morpholine-3,5-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6562-6935-2mg
4-[1-(2,4,6-trimethylbenzoyl)piperidin-4-yl]morpholine-3,5-dione
2034423-51-1
2mg
$59.0 2023-09-08
Life Chemicals
F6562-6935-2μmol
4-[1-(2,4,6-trimethylbenzoyl)piperidin-4-yl]morpholine-3,5-dione
2034423-51-1
2μmol
$57.0 2023-09-08
Life Chemicals
F6562-6935-1mg
4-[1-(2,4,6-trimethylbenzoyl)piperidin-4-yl]morpholine-3,5-dione
2034423-51-1
1mg
$54.0 2023-09-08
Life Chemicals
F6562-6935-3mg
4-[1-(2,4,6-trimethylbenzoyl)piperidin-4-yl]morpholine-3,5-dione
2034423-51-1
3mg
$63.0 2023-09-08
Life Chemicals
F6562-6935-4mg
4-[1-(2,4,6-trimethylbenzoyl)piperidin-4-yl]morpholine-3,5-dione
2034423-51-1
4mg
$66.0 2023-09-08

4-[1-(2,4,6-trimethylbenzoyl)piperidin-4-yl]morpholine-3,5-dione 関連文献

4-[1-(2,4,6-trimethylbenzoyl)piperidin-4-yl]morpholine-3,5-dioneに関する追加情報

4-[1-(2,4,6-trimethylbenzoyl)piperidin-4-yl]morpholine-3,5-dione: A Comprehensive Overview

4-[1-(2,4,6-trimethylbenzoyl)piperidin-4-yl]morpholine-3,5-dione (CAS No. 2034423-51-1) is a highly specialized compound with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and material science. In this article, we delve into the properties, synthesis, and recent advancements associated with this compound.

The molecular structure of 4-[1-(2,4,6-trimethylbenzoyl)piperidin-4-yl]morpholine-3,5-dione is characterized by a morpholine ring system fused with a piperidine moiety. The presence of the 2,4,6-trimethylbenzoyl group introduces steric and electronic effects that significantly influence the compound's reactivity and stability. Recent studies have highlighted the importance of such structural motifs in enhancing bioavailability and pharmacokinetic profiles in drug candidates.

One of the most notable aspects of this compound is its synthesis methodology. Researchers have developed efficient routes to construct the morpholine-3,5-dione core using multi-component reactions and catalytic processes. The integration of the piperidin-4-yl group has been optimized through various coupling reactions, ensuring high yields and purity. These advancements have made the compound more accessible for further exploration in academic and industrial settings.

The application of 4-[1-(2,4,6-trimethylbenzoyl)piperidin-4-yl]morpholine-3,5-dione extends into several domains. In medicinal chemistry, it serves as a valuable scaffold for designing bioactive molecules targeting various therapeutic areas. For instance, recent findings suggest that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in neurodegenerative diseases. Additionally, its role as a building block in organic synthesis has been underscored by its ability to participate in complex cyclization reactions.

From a pharmacological perspective, the compound's morpholine ring system plays a crucial role in modulating its interactions with biological targets. Studies employing computational modeling have revealed that the trimethylbenzoyl substituent enhances hydrophobic interactions while maintaining hydrogen bonding capabilities. These properties make the compound an attractive candidate for drug delivery systems and nanotechnology applications.

Recent advancements in green chemistry have also influenced the synthesis and application of CAS No. 2034423-51-1. Eco-friendly reaction conditions and biodegradable solvents are now being employed to reduce environmental impact while maintaining product quality. Such sustainable practices align with global efforts to promote environmentally responsible chemical manufacturing.

In conclusion, 4-[1-(2,4,6-trimethylbenzoyl)piperidin-4-yl]morpholine-3,5-dione (CAS No. 2034423-51-1) stands as a testament to the ingenuity of modern chemical research. Its versatile structure and wide-ranging applications continue to inspire new avenues of investigation across multiple disciplines. As research progresses, this compound is poised to play an increasingly significant role in advancing both scientific knowledge and industrial innovation.

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